The Chemical Properties, Reactivity, and Applications of 2,7-Dichloropyrido[3,2-d]pyrimidine: A Technical Guide
The Chemical Properties, Reactivity, and Applications of 2,7-Dichloropyrido[3,2-d]pyrimidine: A Technical Guide
Executive Summary
The exploration of novel chemical space is a foundational pillar in the discovery of biologically active molecules. Among heterocyclic scaffolds, the pyrido[3,2-
Chemical Identity and Physicochemical Properties
The pyrido[3,2-
Table 1: Core Chemical Identity and Quantitative Data
| Property | Value / Description |
| Chemical Name | 2,7-Dichloropyrido[3,2- |
| CAS Registry Number | 1345955-98-7[2] |
| Molecular Formula | C |
| Molecular Weight | 200.02 g/mol [2] |
| Appearance | Pink to yellow solid (dependent on purity/crystal packing)[4][5] |
| Melting Point | 177–181 °C[4][5] |
| Electrophilicity Gradient | C-4 > C-2 >> C-7[5] |
Stability and Reactivity Profile
From a thermodynamic standpoint, 2,7-dichloropyrido[3,2-
The reactivity is strictly governed by the electron deficiency of the carbon centers. The pyrimidine ring, bearing two nitrogen atoms, pulls electron density away from C-2 and C-4. Consequently, the carbon electron deficiency follows the strict order of C-4 > C-2 >> C-7 [5]. This gradient is the mechanistic key to achieving selective, stepwise functionalization without requiring protecting groups.
Synthetic Methodologies and Experimental Protocols
To harness this scaffold, chemists must execute highly controlled regioselective reactions. Below are field-proven, self-validating protocols for the synthesis and subsequent functionalization of the scaffold.
Protocol 1: Regioselective Pallado-dehalogenation (Synthesis of the Core)
The first synthesis of 2,7-dichloropyrido[3,2-
Mechanistic Rationale: Tributyltin hydride (Bu
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, dissolve 2,4,7-trichloropyrido[3,2-
]pyrimidine (2.13 mmol) in anhydrous toluene (10 mL)[4]. -
Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh
) ] (0.11 mmol, ~5 mol%). Self-Validation Check: The solution should turn a characteristic pale yellow, indicating the active Pd(0) species is in solution. -
Hydride Addition: Syringe in Bu
SnH (2.13 mmol, 1.0 equiv) dropwise. -
Reaction: Degas the mixture, charge with N
, and heat to 100 °C for 1 hour[4]. -
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (R
~0.6) and the appearance of a new, lower-running spot (R ~0.4) validates the completion of the selective C-4 dechlorination. -
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to yield the product as a solid (Yield: ~74–90%)[4][5].
Protocol 2: Buchwald-Hartwig Amination at C-2
Once the core is isolated, functionalization at C-2 is prioritized due to its higher electrophilicity compared to C-7[5].
Mechanistic Rationale: The use of XantPhos is critical. Its large bite angle (108°) specifically accelerates the reductive elimination step in the catalytic cycle, which is notoriously sluggish for highly electron-deficient heterocyclic halides. Potassium tert-butoxide (
Step-by-Step Procedure:
-
Pre-activation: In 1,4-dioxane (2 mL), combine Pd(OAc)
(0.19 mmol) and XantPhos (0.28 mmol). Stir under N at room temperature for 1 hour to pre-form the active Pd-XantPhos complex[4]. -
Reagent Addition: Add 2,7-dichloropyrido[3,2-
]pyrimidine (0.94 mmol), the desired primary/secondary amine (0.94 mmol), and -BuOK (1.40 mmol)[4]. -
Reaction: Heat the mixture at 60 °C for 2 hours[4]. Self-Validation Check: A color shift to dark orange/brown alongside the precipitation of KCl salts visually confirms the progression of the cross-coupling.
-
Workup: Cool to room temperature, concentrate, and purify via column chromatography.
Regioselective synthesis and functionalization of 2,7-Dichloropyrido[3,2-d]pyrimidine.
Applications in Targeted Therapeutics: Dual ERK/PI3K Inhibitors
The unique electronic and spatial properties of the pyrido[3,2-
The Mechanistic Problem: Pathway Crosstalk
The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/AKT) pathways are the two most frequently mutated signaling cascades in human cancers[9]. Clinical data shows that inhibiting only one pathway (e.g., using a standalone MEK or ERK inhibitor) invariably leads to the compensatory hyperactivation of the other pathway via complex feedback loops[9].
The Solution: Scaffold Hopping
To address this, researchers utilized a "scaffold-hopping" strategy, replacing a traditional 1H-pyrazolo[3,4-
-
Why it works: The nitrogen placement in the pyrido[3,2-
]pyrimidine ring alters the hydrogen-bonding network within the ATP-binding pocket of the kinases. -
Results: Derivatives synthesized from 2,7-dichloropyrido[3,2-
]pyrimidine demonstrated vastly superior dual inhibitory activity against both ERK2 and PI3K compared to their pyrido[2,3- ]pyrimidine analogs[9][10]. This dual inhibition effectively shuts down the compensatory feedback loop, inducing robust apoptosis in resistant tumor cell lines.
Dual ERK/PI3K inhibition mechanism preventing pathway crosstalk and resistance.
Conclusion
2,7-Dichloropyrido[3,2-
References
-
Zhang, L., et al. "Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy." Molecules, MDPI / National Center for Biotechnology Information (PMC), 2020. URL:[Link]
-
Suzhou Sibian Chemical Technology Co.,Ltd. "2,7-Dichloropyrido[3,2-d]pyrimidine (1345955-98-7) Molecular Structure." URL:[Link]
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